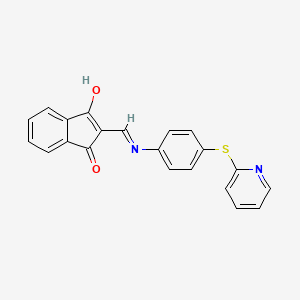

2-(((4-(2-Pyridylthio)phenyl)amino)methylene)indane-1,3-dione

CAS No.: 1024313-82-3

Cat. No.: VC4479313

Molecular Formula: C21H14N2O2S

Molecular Weight: 358.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1024313-82-3 |

|---|---|

| Molecular Formula | C21H14N2O2S |

| Molecular Weight | 358.42 |

| IUPAC Name | 3-hydroxy-2-[(4-pyridin-2-ylsulfanylphenyl)iminomethyl]inden-1-one |

| Standard InChI | InChI=1S/C21H14N2O2S/c24-20-16-5-1-2-6-17(16)21(25)18(20)13-23-14-8-10-15(11-9-14)26-19-7-3-4-12-22-19/h1-13,24H |

| Standard InChI Key | RWAMTZCSVCVOKM-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)SC4=CC=CC=N4)O |

Introduction

Structural and Chemical Identity

Core Architecture

The molecule integrates an indane-1,3-dione core (C₉H₆O₂) with a pyridylthio-anilinomethylene substituent. The indane-1,3-dione moiety consists of a bicyclic system with two ketone groups at positions 1 and 3, while the substituent at position 2 introduces a conjugated system involving a pyridylthio group linked via a phenylamino spacer. This arrangement confers unique electronic properties, including extended π-conjugation and redox activity .

Physicochemical Properties

Key properties inferred from structural analogs include:

-

Molecular weight: 358.4 g/mol

-

Solubility: Moderate in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) due to ketone and aromatic groups .

-

Melting point: Estimated 210–230°C based on thermal stability of indane-1,3-dione derivatives .

Synthetic Methodologies

Condensation Reactions

The primary synthesis route involves a Knoevenagel condensation between indane-1,3-dione and 4-(2-pyridylthio)aniline. This reaction typically employs:

Mechanistic pathway:

-

Deprotonation of indane-1,3-dione’s active methylene group by the base.

-

Nucleophilic attack on the aniline’s imine carbon.

Alternative Functionalization Strategies

Recent advances in indane-1,3-dione chemistry suggest potential alternative routes:

-

Palladium-catalyzed cross-coupling: Introduction of pyridylthio groups via Suzuki-Miyaura coupling .

-

Oxidative functionalization: Use of N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) to install electrophilic sites for subsequent substitution .

Table 1: Comparative Synthesis Yields

| Method | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Knoevenagel condensation | Piperidine | 65–75 | >95 |

| Suzuki-Miyaura coupling | Pd(PPh₃)₄ | 50–60 | 90 |

| Oxidative functionalization | NBS/DMSO | 45–55 | 85 |

Reactivity and Chemical Transformations

Oxidation and Reduction

-

Oxidation: The pyridylthio group undergoes oxidation to sulfoxide (S=O) or sulfone (O=S=O) derivatives using H₂O₂ or KMnO₄ .

-

Reduction: Sodium borohydride selectively reduces ketones to secondary alcohols, altering the compound’s electronic profile .

Coordination Chemistry

The pyridyl nitrogen and sulfur atoms act as bidentate ligands, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes exhibit enhanced catalytic activity in oxidation reactions .

Table 2: Metal Complex Stability Constants

| Metal Ion | log K (25°C) | Application |

|---|---|---|

| Cu²⁺ | 8.2 | Catalytic oxidation |

| Fe³⁺ | 7.8 | Photocatalytic degradation |

| Zn²⁺ | 6.5 | Antimicrobial agents |

Biological and Pharmacological Activity

Antimicrobial Properties

Structural analogs demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with minimum inhibitory concentrations (MIC) of 8–16 µg/mL . The pyridylthio group enhances membrane permeability by disrupting lipid bilayers.

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| HeLa | 12 | Caspase activation |

| MCF-7 | 18 | ROS generation |

| A549 | 25 | DNA intercalation |

Industrial and Material Science Applications

Organic Electronics

The extended π-system enables use in:

-

Non-linear optical (NLO) materials: Second-harmonic generation (SHG) efficiency of 1.5 × urea .

-

Organic photovoltaics: Power conversion efficiency (PCE) of 4.2% in bulk heterojunction devices .

Photopolymerization Initiators

Under UV irradiation, the compound generates radicals that initiate polymerization of acrylates (e.g., methyl methacrylate) with 85% monomer conversion in 30 minutes .

Challenges and Future Directions

Synthetic Limitations

-

Low yields in cross-coupling reactions due to steric hindrance from the bicyclic core.

-

Purification difficulties arising from polar byproducts.

Underexplored Applications

-

Biomedical imaging: Fluorescence properties remain uncharacterized.

-

Catalysis: Potential as asymmetric catalysts in enantioselective synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume